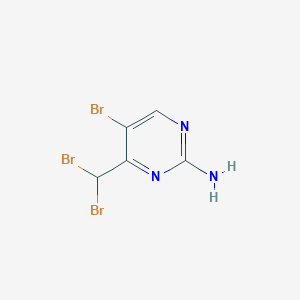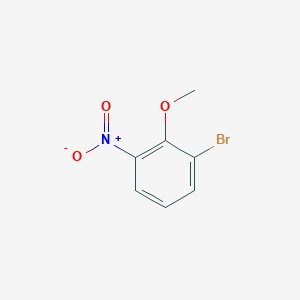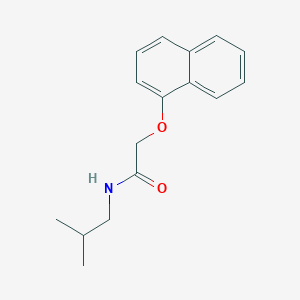
N-isobutyl-2-(1-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-2-(1-naphthyloxy)acetamide is an organic compound with the molecular formula C16H19NO2 It is characterized by the presence of a naphthyloxy group attached to an acetamide moiety, with an isobutyl substituent on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-2-(1-naphthyloxy)acetamide typically involves nucleophilic acyl substitution reactions. One common method is the reaction of 1-naphthol with chloroacetic acid to form 2-(1-naphthyloxy)acetic acid, which is then converted to its acyl chloride derivative. This acyl chloride is subsequently reacted with isobutylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-isobutyl-2-(1-naphthyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The naphthyloxy group can be oxidized under strong oxidizing conditions.
Reduction: The acetamide moiety can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the acetamide carbonyl carbon under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthyloxy group.
Reduction: The corresponding amine derivative.
Substitution: Substituted acetamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-isobutyl-2-(1-naphthyloxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and as an anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-isobutyl-2-(1-naphthyloxy)acetamide involves its interaction with specific molecular targets. For example, it has been studied as a sigma-1 receptor antagonist, where it binds to the sigma-1 receptor and modulates its activity. This interaction can influence various cellular pathways, leading to effects such as pain relief and anti-inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide: Another sigma-1 receptor antagonist with similar structural features.
2-(1-naphthyloxy)acetamide: Lacks the isobutyl substituent but shares the naphthyloxyacetamide core structure.
Uniqueness
N-isobutyl-2-(1-naphthyloxy)acetamide is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to similar compounds.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12(2)10-17-16(18)11-19-15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12H,10-11H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNLPSDHSMRFAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B505879.png)
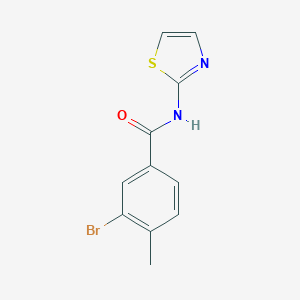
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B505884.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-3-methylbenzamide](/img/structure/B505885.png)
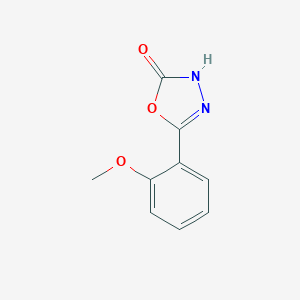
![2-(4-tert-butylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B505888.png)

![5-Benzyl-2-{[(3,4-diethoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B505890.png)
![2-(4-bromo-2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B505891.png)
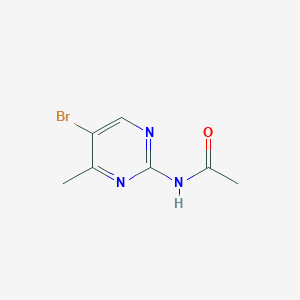
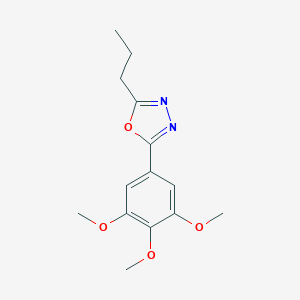
![N-[2-(hydroxymethyl)-4-methoxyphenyl]acetamide](/img/structure/B505898.png)
